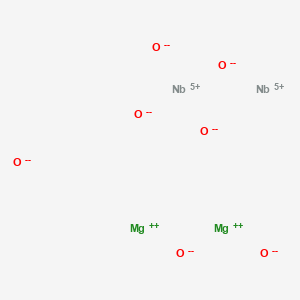
2-Methyl-4-nitrophenol
Overview
Description
2-Methyl-4-nitrophenol is a derivative of nitrophenol . The molecule is nearly planar, as revealed by its crystal structure . It is one of the compounds in diesel exhaust particles (DEP) that shows potential vasodilatation activity in rats .
Synthesis Analysis
2-Methyl-4-nitrophenol is prepared by the reaction of 2-methyl-4-nitroaniline with sodium hydroxide and hydrochloric acid . The synthesis of this compound has been reported .
Molecular Structure Analysis
The study of its crystal structure reveals the molecule to be nearly planar . The FT-IR and FT-Raman spectra and molecular modeling of 2-methyl-4-nitrophenol have been analyzed .
Physical And Chemical Properties Analysis
2-Methyl-4-nitrophenol has a molecular weight of 153.14 . Its melting point is between 93-98 °C . The molecule is nearly planar .
Scientific Research Applications
- Measurement of Methylnitrophenol Concentrations : Researchers employ 2-Methyl-4-nitrophenol as a target compound in studies related to atmospheric particulate matter. It helps measure methylnitrophenol concentrations and stable isotope ratios, providing insights into air quality and pollution levels .
- Internal Standard in Analytical Techniques : The compound serves as an internal standard in the determination of monoaromatic nitro compounds in atmospheric aerosols using high-performance liquid chromatography electrospray tandem mass spectrometry (HPLC/ESI-MS/MS) methods .
- Starting Material for Synthesis : Researchers utilize 2-Methyl-4-nitrophenol as a starting material in the synthesis of other compounds. For instance, it can be a precursor for the synthesis of 2-bromo-4-nitro-6-methylphenol .
- Vasodilatation Activity : In animal studies, 2-Methyl-4-nitrophenol has shown potential vasodilatation activity. It is one of the compounds found in diesel exhaust particles (DEP) .
- Reduction Catalysis Research : Researchers have investigated the reduction of 2-Methyl-4-nitrophenol catalyzed by porous carbon-encapsulated gold nanoparticles .
Atmospheric Chemistry and Environmental Monitoring
Chemical Synthesis and Organic Chemistry
Biological and Pharmacological Studies
Mechanism of Action
Target of Action
It is reported to be one of the compounds in diesel exhaust particles (dep) that shows potential vasodilatation activity in rats
Mode of Action
It is known that nitrophenols can act as uncouplers of oxidative phosphorylation . This means they can disrupt the process by which cells produce ATP, the main energy currency of the cell. This disruption can lead to a variety of downstream effects, including potential vasodilatation activity .
Biochemical Pathways
It is known that nitrophenols can interfere with oxidative phosphorylation , a critical pathway for energy production in cells. This interference can disrupt normal cellular function and lead to various downstream effects.
Pharmacokinetics
Nitrophenols are generally known to be highly water-soluble, which can influence their absorption and distribution within the body
Result of Action
Its potential vasodilatation activity suggests that it may cause relaxation of smooth muscle cells in blood vessels, leading to an increase in blood vessel diameter . This could potentially affect blood flow and pressure.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-4-nitrophenol. For example, its presence in diesel exhaust particles suggests that it may be released into the environment through combustion processes
Safety and Hazards
Future Directions
2-Methyl-4-nitrophenol is suitable as a target compound in the study on measurement of methylnitrophenol concentrations and stable isotope ratios in the atmospheric particulate matter . It can also be used as an internal standard in the determination of monoaromatic nitro compounds in atmospheric aerosols using high-performance liquid chromatography electrospray tandem mass spectrometry (HPLC/ESI-MS/MS) method . It may be used as a starting material in the synthesis of 2-bromo-4-nitro-6-methylphenol .
properties
IUPAC Name |
2-methyl-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQPMQNHVQVVMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073889 | |
| Record name | Phenol, 2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-nitrophenol | |
CAS RN |
99-53-6 | |
| Record name | 2-Methyl-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-4-NITROPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4073889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-4-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105DL35HIB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-](/img/structure/B1582068.png)





